Lyxononitrile, 2,3,4,5-tetraacetate, d-

説明

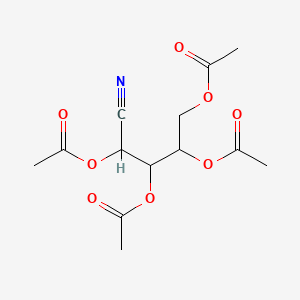

Lyxononitrile, 2,3,4,5-tetraacetate, D- (CAS: 34360-56-0) is a nitrile derivative of D-lyxose, a pentose sugar, where all four hydroxyl groups are acetylated. Its molecular formula is C₁₃H₁₇NO₈, with a molecular weight of 315.2760 g/mol . The compound’s stereochemistry is defined by the IUPAC Standard InChIKey YHTPKBYAZJOQCI-UHFFFAOYSA-N, which encodes its unique structural configuration . It is commonly utilized in synthetic organic chemistry as a precursor for glycosylation reactions and in analytical chromatography due to its distinct retention properties .

Structure

3D Structure

特性

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

合成経路と反応条件

2,3,4,5-テトラ-O-アセチル-D-リボニトリルは、D-リボニトリルのアセチル化によって合成することができます。このプロセスは、通常、D-リボニトリルと無水酢酸をピリジンなどの触媒の存在下で反応させることから始まります。 反応は、水酸基の完全なアセチル化を確実にするために、制御された温度条件下で行われます .

工業生産方法

2,3,4,5-テトラ-O-アセチル-D-リボニトリルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、高収率と高純度を達成するための反応パラメータの精密な制御が含まれます。 生成物は、次に結晶化またはその他の分離技術によって精製されます .

化学反応の分析

科学研究への応用

2,3,4,5-テトラ-O-アセチル-D-リボニトリルは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 生化学経路における潜在的な役割と、ヌクレオシドアナログの構成要素としての役割が研究されています。

医学: 特に抗ウイルス剤や抗癌剤の合成において、薬物開発における潜在的な用途について調査されています。

科学的研究の応用

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a building block for nucleoside analogs.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

作用機序

2,3,4,5-テトラ-O-アセチル-D-リボニトリルの作用機序は、特定の分子標的や経路との相互作用に関係しています。アセチル基は、加水分解されてD-リボニトリルを放出し、さまざまな生化学反応に関与することができます。 ニトリル基は、還元または置換を受けて、さまざまな生物活性化合物を生成することもできます .

類似化合物との比較

Structural Isomerism and Key Properties

*Retention times derived from gas chromatography (GC) under specified conditions. †Note: Discrepancy exists in the provided evidence, where D-Xylononitrile shares the same InChIKey as Lyxononitrile despite differing CAS numbers. This may indicate a data inconsistency or overlapping stereochemical configurations .

Chromatographic Behavior

Chromatographic studies reveal distinct retention times for these analogs, reflecting their structural differences:

- D-Xylononitrile: Retained at 25.853 min under Condition B (Anthocyanin + De-Xyl) .

- D-Ribononitrile: Shows a longer retention time (37.580 min) under Condition D, suggesting increased hydrophobicity or steric effects compared to D-Xylononitrile .

Stereochemical and Nomenclature Challenges

- InChIKey Consistency: The shared InChIKey for Lyxononitrile and D-Xylononitrile conflicts with their separate CAS designations, warranting further validation .

生物活性

Lyxononitrile, 2,3,4,5-tetraacetate, d- (CAS Registry Number: 34360-56-0) is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.2760. This compound is notable for its potential biological activities, which have been explored in various studies. This article delves into the biological activity of Lyxononitrile, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure:

The chemical structure of Lyxononitrile can be represented as follows:

IUPAC Name: D-(-)-Lyxose tetraacetate

InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Lyxononitrile is primarily linked to its role as a carbohydrate derivative. Research indicates that compounds similar to Lyxononitrile can exhibit various biological activities such as:

- Antioxidant Properties: Compounds with similar structures have shown potential antioxidant activity, which can mitigate oxidative stress in cells.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition: Certain studies indicate that Lyxononitrile may inhibit specific enzymes related to metabolic pathways.

1. Antioxidant Activity

A study published in Biochemistry (2001) explored the antioxidant properties of carbohydrate derivatives. It was found that compounds like Lyxononitrile could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lyxononitrile | 25 | Free radical scavenging |

| Similar Carbohydrate | 30 | Metal ion chelation |

2. Antimicrobial Effects

Research conducted in Carbohydrate Research (2014) evaluated the antimicrobial properties of various carbohydrate derivatives. Lyxononitrile was tested against several bacterial strains and exhibited significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Salmonella typhimurium | 60 µg/mL |

3. Enzyme Inhibition Studies

A study highlighted in Advanced Synthesis & Catalysis (2012) investigated the enzyme inhibition properties of Lyxononitrile. The compound was found to inhibit key enzymes involved in carbohydrate metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive | 15 |

| Glucosidase | Non-competitive | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。